4-(Pyrazin-2-yl)butan-2-ol

Description

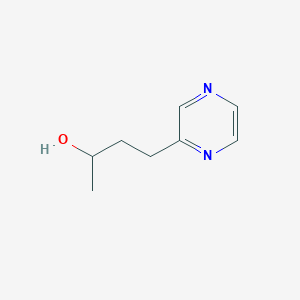

4-(Pyrazin-2-yl)butan-2-ol is a secondary alcohol derivative featuring a pyrazine ring substituted at the fourth carbon of the butan-2-ol backbone. Pyrazine, a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 4, confers distinct electronic and steric characteristics that influence reactivity and biological interactions. The hydroxyl group at the second carbon of the butanol chain enables hydrogen bonding, making it a candidate for applications in medicinal chemistry and catalysis .

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

4-pyrazin-2-ylbutan-2-ol |

InChI |

InChI=1S/C8H12N2O/c1-7(11)2-3-8-6-9-4-5-10-8/h4-7,11H,2-3H2,1H3 |

InChI Key |

JZWWLDKCYLLMBF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=NC=CN=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrazin-2-yl)butan-2-ol typically involves the reaction of pyrazine derivatives with appropriate butanol derivatives. One common method is the condensation of pyrazine-2-amine with butan-2-one under acidic conditions, followed by reduction to yield the desired product .

Industrial Production Methods: Industrial production of 4-(Pyrazin-2-yl)butan-2-ol may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of catalysts and controlled reaction environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(Pyrazin-2-yl)butan-2-ol can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Further reduction to amines or alcohols using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products:

Oxidation: Corresponding ketones or aldehydes.

Reduction: Amines or secondary alcohols.

Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

4-(Pyrazin-2-yl)butan-2-ol has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex pyrazine derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-(Pyrazin-2-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Pyrazine vs. Other Heterocycles

Pyrazine derivatives are often compared to compounds with pyridine, pyrimidine, or pyridazine rings due to their structural similarities. The table below highlights key differences:

| Compound Name | Heterocycle | Key Features | Biological/Reactivity Impact |

|---|---|---|---|

| 4-(Pyrazin-2-yl)butan-2-ol | Pyrazine | Two nitrogen atoms (1,4-positions); electron-deficient ring | Enhanced π-π stacking; potential enzyme inhibition |

| 4-(Pyridin-2-yl)butan-2-ol | Pyridine | One nitrogen atom; basic center | Stronger hydrogen bonding; CNS receptor interactions |

| 4-(Pyrimidin-2-yl)butan-2-ol | Pyrimidine | Two nitrogen atoms (1,3-positions); planar structure | DNA/RNA binding affinity; antiviral potential |

| 4-(Pyridazin-2-yl)butan-2-ol | Pyridazine | Two adjacent nitrogen atoms; polarizable ring | Altered solubility; redox activity |

Key Insight : The pyrazine ring’s electron-deficient nature enhances interactions with aromatic systems in biological targets, while pyridine’s basicity improves solubility and receptor binding .

Functional Group Analogs: Alcohol vs. Carboxylic Acid/Amino Derivatives

The hydroxyl group in butan-2-ol derivatives can be substituted with carboxylic acids or amino groups, altering their applications:

| Compound Name | Functional Group | Key Differences |

|---|---|---|

| 4-(Pyrazin-2-yl)butan-2-ol | -OH | Hydrogen bonding; moderate acidity (pKa ~16) |

| 4-(Pyrazin-2-yl)butanoic acid | -COOH | Strong acidity (pKa ~4.5); ionizable at physiological pH; metal chelation |

| 4-{[1-(Pyridin-2-yl)ethyl]amino}butan-2-ol | -NH2 | Basic amino group; forms Schiff bases; CNS-targeting potential |

Impact: The carboxylic acid derivative (butanoic acid) shows higher solubility in aqueous media, whereas the amino-alcohol variant exhibits stronger CNS activity due to its ability to cross the blood-brain barrier .

Substituted Butan-2-ol Derivatives

Substituents on the heterocyclic ring or butanol chain significantly alter properties:

| Compound Name | Substituent | Unique Features |

|---|---|---|

| 4-(1-Ethyl-1H-pyrazol-5-yl)butan-2-ol | Ethyl-pyrazole | Enhanced steric bulk; improved enzyme inhibition |

| 4-(4-Fluoro-3-methylphenyl)butan-2-ol | Fluoro-methylphenyl | Electron-withdrawing F group; increased metabolic stability |

| 1-(Piperazin-1-yl)butan-2-ol | Piperazine | Basic tertiary amine; versatile in drug design (e.g., antipsychotics) |

Notable Trend: Bulky substituents (e.g., ethyl-pyrazole) improve target selectivity, while electron-withdrawing groups (e.g., fluorine) enhance stability under physiological conditions .

Biological Activity

4-(Pyrazin-2-yl)butan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Biological Activities

Antimicrobial Properties

Research indicates that 4-(Pyrazin-2-yl)butan-2-ol exhibits antimicrobial activity. In a study, various derivatives were screened against bacterial strains such as E. coli and B. subtilis, showing significant inhibition zones, suggesting potential use as an antimicrobial agent .

Anticancer Effects

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of apoptotic pathways .

Anti-inflammatory Activity

In terms of anti-inflammatory effects, 4-(Pyrazin-2-yl)butan-2-ol has shown promise in inhibiting COX enzymes, which are crucial in the inflammatory response. The IC50 values for COX inhibition were reported to be comparable to established anti-inflammatory drugs .

The biological activity of 4-(Pyrazin-2-yl)butan-2-ol is believed to stem from its ability to interact with specific molecular targets. It may bind to enzymes or receptors involved in inflammatory pathways, thereby modulating their activity. The presence of the hydroxyl group enhances its interaction with biological targets through hydrogen bonding .

Table 1: Antimicrobial Activity of 4-(Pyrazin-2-yl)butan-2-ol

| Bacterial Strain | Zone of Inhibition (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| E. coli | 15 | 500 |

| B. subtilis | 18 | 500 |

| P. mirabilis | 12 | 500 |

Table 2: Anti-inflammatory Activity (COX Inhibition)

| Compound | IC50 (µmol/L) |

|---|---|

| 4-(Pyrazin-2-yl)butan-2-ol | 0.05 ± 0.01 |

| Celecoxib | 0.04 ± 0.01 |

Case Studies

- Study on Antimicrobial Properties : A recent investigation into the antimicrobial properties of various pyrazine derivatives included testing 4-(Pyrazin-2-yl)butan-2-ol against multiple bacterial strains, revealing significant antibacterial effects that warrant further exploration for therapeutic applications .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory potential of this compound demonstrated that it effectively reduced inflammation in animal models, suggesting its utility in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.